![molecular formula C30H33N3OS B12412595 6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that includes a piperidine ring, a thiazolopyrimidine core, and bis(4-methylphenyl)methylidene groups. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves multiple steps, typically starting with the preparation of the thiazolopyrimidine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of bis(4-methylphenyl)methylidene groups through a condensation reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Condensation: The bis(4-methylphenyl)methylidene groups can participate in condensation reactions with various aldehydes or ketones, forming new derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule, with studies exploring its interactions with various biological targets.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as receptors or enzymes. Studies have shown that it may act on serotonin receptors, particularly the 5-HT2A receptor, influencing various signaling pathways . This interaction can lead to changes in cellular responses, contributing to its observed biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one stands out due to its unique combination of structural features. Similar compounds include:
1,2-Bis(4-methylphenyl)-1,2-ethanedione: Shares the bis(4-methylphenyl) groups but lacks the piperidine and thiazolopyrimidine components.
Indole derivatives: These compounds have different core structures but may exhibit similar biological activities.
Properties
Molecular Formula |
C30H33N3OS |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
6-[2-[4-[bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C30H33N3OS/c1-20-5-9-24(10-6-20)28(25-11-7-21(2)8-12-25)26-13-16-32(17-14-26)18-15-27-23(4)31-30-33(29(27)34)22(3)19-35-30/h5-12,19H,13-18H2,1-4H3 |
InChI Key |
MWZVZNTXVKGMFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2CCN(CC2)CCC3=C(N=C4N(C3=O)C(=CS4)C)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


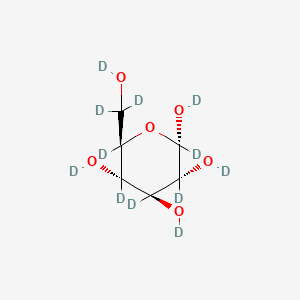
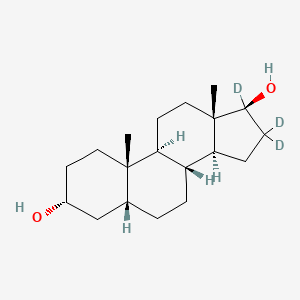
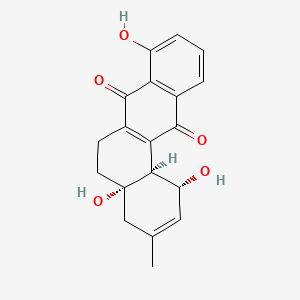

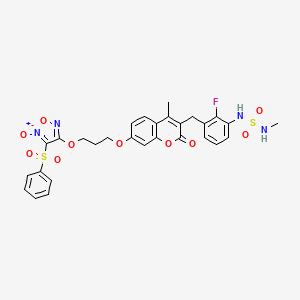
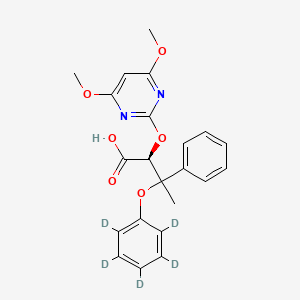
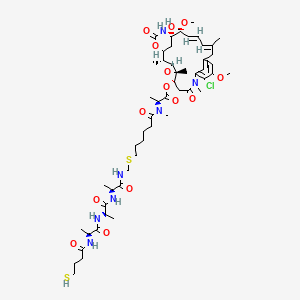
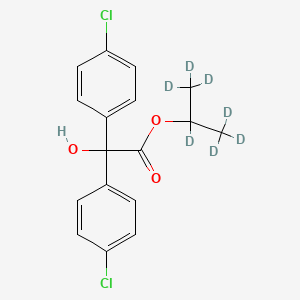
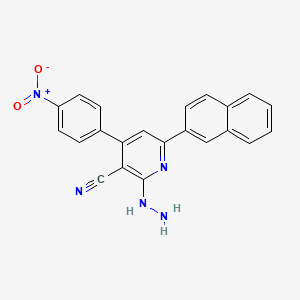
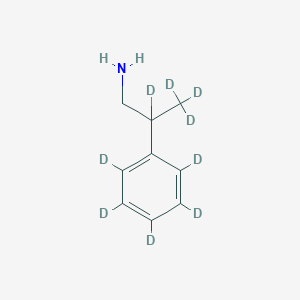
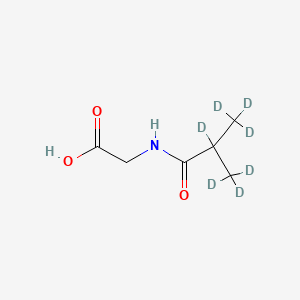
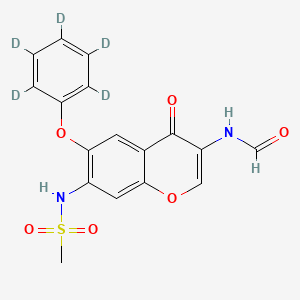
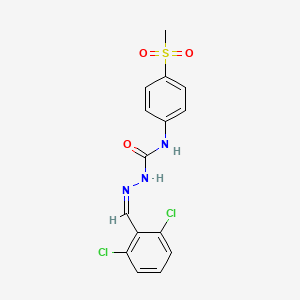
![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
